N-(2-methoxyethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
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Overview
Description
N-(2-methoxyethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides.
Substitution Reactions: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Acetamide Formation:
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Various substitution reactions can occur on the phenyl ring or the oxazole ring, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide: can be compared with other oxazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-18-8-7-15-14(17)10-12-9-13(19-16-12)11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQGGRHZIJIBKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=NOC(=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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